Acetly-

Description

BenchChem offers high-quality Acetly- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetly- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

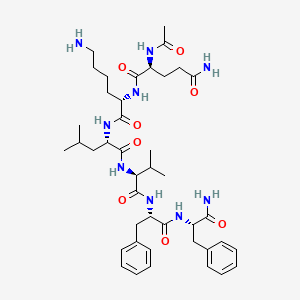

(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXTVYDSGCHGAN-PITCCTKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746717 |

Source

|

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-06-0 |

Source

|

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

The acetyl group, a simple yet ubiquitous functional group with the chemical formula -COCH₃, plays a pivotal role in the vast landscape of organic chemistry, biochemistry, and pharmacology.[1] Comprising a methyl group single-bonded to a carbonyl group, its introduction to or removal from a molecule—a process known as acetylation and deacetylation, respectively—can profoundly alter the parent molecule's chemical properties, biological activity, and therapeutic potential.[2][3] This guide provides a comprehensive technical overview of acetyl group chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the fundamental principles, presents key quantitative data, details experimental protocols, and visualizes the complex signaling pathways and workflows where the acetyl group is a key player.

Core Concepts in Acetyl Group Chemistry

The acetyl group is an acyl group derived from acetic acid by the removal of the hydroxyl group.[4] Its structure imparts a unique set of properties to molecules it functionalizes. The carbonyl group's carbon is electrophilic, making it susceptible to nucleophilic attack, which is the basis for acetylation reactions.[5] Conversely, the acetyl group can act as a protecting group in organic synthesis, masking the reactivity of alcohols, phenols, and amines.[6]

In a biological context, acetylation is a crucial post-translational modification (PTM) that modulates the function of a vast number of proteins, extending far beyond the well-known acetylation of histones.[7][8] This "acetylome" encompasses proteins involved in virtually all key cellular processes, including gene expression, metabolism, and signal transduction.[9][10] The enzymatic machinery responsible for this dynamic regulation involves histone acetyltransferases (HATs), also known as lysine (B10760008) acetyltransferases (KATs), and histone deacetylases (HDACs), also known as lysine deacetylases (KDACs).[11]

Quantitative Data in Acetyl Group Chemistry

A quantitative understanding of the acetyl group is essential for predicting its behavior in chemical and biological systems. The following tables summarize key data related to the acetyl group.

Table 1: Bond Dissociation Energies of the Acetyl Radical and Related Species

| Bond | Bond Dissociation Energy (D₀) in eV | Bond Dissociation Energy (D₀) in kcal/mol |

| CH₃-CO | 0.49 ± 0.03 | 11.3 ± 0.7 |

| CH₃CO-H | 3.69 ± 0.06 | 85.1 ± 1.4 |

| CH₃CO-CH₃ | 3.34 ± 0.06 | 77.0 ± 1.4 |

| CH₃CO-COCH₃ | 2.84 ± 0.06 | 65.5 ± 1.4 |

| Data sourced from photoionization mass spectrometry studies.[4][12] |

Table 2: Spectroscopic Data for the Acetyl Group

| Spectroscopic Method | Functional Group Environment | Characteristic Absorption/Chemical Shift | Notes |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch in an ester (R-O-C(=O)-CH₃) | 1750-1735 cm⁻¹ (strong) | The exact frequency can be influenced by conjugation and ring strain. |

| Carbonyl (C=O) stretch in an amide (R-NH-C(=O)-CH₃) | 1680-1630 cm⁻¹ (strong) | Position can be affected by hydrogen bonding. | |

| ¹H NMR Spectroscopy | Methyl protons (CH₃ ) in an acetyl group attached to oxygen (ester) | δ 2.0-2.2 ppm | Generally a sharp singlet. |

| Methyl protons (CH₃ ) in an acetyl group attached to nitrogen (amide) | δ 1.9-2.1 ppm | Can be broadened by quadrupolar effects of the nitrogen atom. | |

| Methyl protons (CH₃ ) in a ketone (R-C(=O)-CH₃) | δ 2.1-2.4 ppm | ||

| Note: These are general ranges and can vary depending on the specific molecular structure and solvent. |

Table 3: Representative Reaction Rates for Acetylation

| Reaction | Acetylating Agent | Catalyst/Conditions | Relative Rate |

| Acetylation of primary alcohols | Acetic anhydride (B1165640) | Pyridine | Fast |

| Acetylation of secondary alcohols | Acetic anhydride | Pyridine | Moderate |

| Acetylation of tertiary alcohols | Acetic anhydride | Pyridine | Very slow/No reaction |

| Acetylation of phenols | Acetic anhydride | Pyridine | Moderate to Fast |

| Acetylation of anilines | Acetic anhydride | - | Fast |

| Acetylation of substituted anilines | Acetic anhydride | - | Rate is dependent on the electronic nature of the substituent. Electron-donating groups increase the rate, while electron-withdrawing groups decrease it. |

| This table provides a qualitative comparison of reaction rates. Actual rate constants are highly dependent on substrate, solvent, temperature, and catalyst concentration. |

Key Signaling Pathways Involving Acetylation

The role of acetylation in cellular signaling is profound and multifaceted. While histone acetylation is a cornerstone of epigenetic regulation, the acetylation of non-histone proteins is emerging as a critical regulatory mechanism in a plethora of pathways.

Histone Acetylation and Deacetylation in Gene Regulation

Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access the DNA and initiate gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[11][13]

p53 Acetylation Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. In response to cellular stress, such as DNA damage, p53 is acetylated by HATs like p300/CBP and PCAF at multiple lysine residues.[2][14] This acetylation enhances p53's stability and its DNA-binding affinity, leading to the transcriptional activation of target genes that mediate cell cycle arrest or apoptosis.[5][6] Deacetylation of p53 by HDACs, such as SIRT1 and HDAC1, serves as a mechanism to terminate the p53 response.[13]

NF-κB Signaling and Acetylation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory and immune responses.[15][16] The activity of NF-κB is also modulated by acetylation. The RelA/p65 subunit of NF-κB is acetylated by p300/CBP, which enhances its transcriptional activity and DNA binding.[12][17] This acetylation is a key step in the activation of NF-κB target genes. Conversely, deacetylation by HDAC3 terminates NF-κB signaling.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments in acetyl group chemistry.

Synthesis of an Acetylated Compound: Acetylation of Aniline (B41778)

This protocol details the synthesis of acetanilide (B955) from aniline, a classic example of N-acetylation.

Materials:

-

Aniline

-

Acetic anhydride

-

Concentrated Hydrochloric Acid

-

Sodium acetate (B1210297)

-

Water

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Ice bath

-

Heating mantle or steam bath

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully miscible and will form two layers.[10]

-

Slowly add 0.45 mL of concentrated hydrochloric acid to the aniline solution with swirling.[10]

-

In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[10]

-

To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.[10]

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.[10]

-

Cool the mixture in an ice bath to ensure complete precipitation.[10]

-

Collect the crude acetanilide by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure acetanilide crystals.

Analysis of Protein Acetylation: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure the activity of HAT enzymes.

Materials:

-

Recombinant HAT enzyme (e.g., PCAF)

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

HAT developer solution containing a maleimide-based fluorescent probe (e.g., CPM)

-

HAT stop reagent (e.g., isopropanol)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor compound in the assay buffer.

-

In a 96-well plate, add the HAT enzyme, acetyl-CoA, and the test inhibitor (or vehicle control) to the appropriate wells.

-

Initiate the reaction by adding the histone H3 peptide substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the HAT stop reagent.

-

Add the HAT developer solution to all wells and incubate at room temperature, protected from light, to allow the fluorescent adduct to form.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of HAT activity for each concentration of the test compound.

Workflow for Acetylome Analysis by Mass Spectrometry

The identification and quantification of protein acetylation sites on a proteome-wide scale is a powerful technique for understanding the regulatory roles of this modification.

Protocol Overview:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.

-

Enrichment of Acetylated Peptides: Due to the low stoichiometry of acetylation, it is necessary to enrich for acetylated peptides. This is typically achieved through immunoaffinity purification using antibodies that specifically recognize acetylated lysine residues.[7][9]

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, which allows for their identification and the localization of the acetylation site.[4]

-

Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the acetylated peptides and proteins, and to quantify the relative abundance of acetylation at specific sites between different samples.[4]

Conclusion and Future Directions

The study of the acetyl group has evolved from fundamental organic reactions to the forefront of cell biology and drug discovery. The reversible nature of acetylation provides a dynamic and nuanced mechanism for regulating a vast array of biological processes. For researchers, a deep understanding of the chemistry of the acetyl group, from its physical properties to its role in complex signaling networks, is paramount. For drug development professionals, the enzymes that mediate acetylation and deacetylation, particularly HDACs, have emerged as highly promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.

Future research will undoubtedly uncover even greater complexity in the "acetylome" and its crosstalk with other post-translational modifications. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry and novel chemical probes, will be instrumental in dissecting these intricate regulatory networks. This will pave the way for the rational design of novel therapeutics that precisely modulate acetylation-dependent pathways for the treatment of human diseases.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]

- 13. Dynamics of the p53 acetylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Acetyl-CoA in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, serving as the central hub linking the catabolism of carbohydrates, fatty acids, and amino acids with a multitude of anabolic and energy-generating pathways. Its two-carbon acetyl group can either be oxidized for energy production or utilized as a fundamental building block for biosynthesis. This technical guide provides an in-depth exploration of the multifaceted roles of Acetyl-CoA, detailing its origin, its principal metabolic fates, and the experimental methodologies used to investigate its function. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized to elucidate complex relationships.

Introduction: The Metabolic Nexus

Acetyl-Coenzyme A is a pivotal intermediate in cellular metabolism, participating in a vast array of biochemical reactions essential for life.[1] Its primary function is to convey the carbon atoms within its acetyl group to various metabolic pathways, most notably the citric acid cycle for oxidation and energy production.[2] Formed from the breakdown of carbohydrates, lipids, and certain amino acids, Acetyl-CoA represents a key node that reflects the metabolic state of the cell.[3][4] The thioester bond linking the acetyl group to Coenzyme A is a high-energy bond, and its hydrolysis is highly exergonic, making the transfer of the acetyl group a thermodynamically favorable process.[1] The distribution and utilization of Acetyl-CoA are tightly regulated and compartmentalized, with distinct pools in the mitochondria, cytosol, and nucleus, each serving specific functions from energy generation to lipid synthesis and epigenetic regulation.[4][5]

Sources of Acetyl-CoA

The cellular pool of Acetyl-CoA is supplied by three major catabolic processes:

-

Carbohydrate Catabolism: The primary source of Acetyl-CoA in many cells is the oxidative decarboxylation of pyruvate (B1213749), the end-product of glycolysis. This irreversible reaction occurs in the mitochondrial matrix and is catalyzed by the pyruvate dehydrogenase complex (PDC).[4][6] For each molecule of glucose, two molecules of pyruvate are generated, which are then converted into two molecules of Acetyl-CoA.[7][8]

-

Fatty Acid Catabolism (β-Oxidation): During periods of fasting or increased energy demand, fatty acids are broken down in the mitochondria through a process called β-oxidation.[3] This pathway sequentially cleaves two-carbon units from the fatty acyl-CoA chain, releasing a molecule of Acetyl-CoA in each cycle.[9]

-

Amino Acid Catabolism: Certain amino acids, termed ketogenic amino acids (e.g., leucine, lysine, phenylalanine), can be catabolized to yield Acetyl-CoA or its precursor, acetoacetyl-CoA.[3][10] This provides a mechanism for proteins to be utilized for energy or lipid synthesis.

Metabolic Fates of Acetyl-CoA

Once synthesized, Acetyl-CoA can be directed into several major pathways depending on the cell's energy status and biosynthetic needs.

Tricarboxylic Acid (TCA) Cycle

The principal fate of mitochondrial Acetyl-CoA, particularly under energy-demanding conditions, is its entry into the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle.[2][11]

-

Condensation: Acetyl-CoA (a two-carbon molecule) condenses with oxaloacetate (a four-carbon molecule) to form citrate (B86180) (a six-carbon molecule). This reaction is catalyzed by the enzyme citrate synthase.[6][8]

-

Oxidation: Through a series of eight enzymatic reactions, the acetyl group is completely oxidized to two molecules of carbon dioxide (CO2).[11]

-

Energy Capture: The energy released during this oxidation is captured in the form of high-energy electron carriers (three NADH and one FADH2) and one molecule of GTP (or ATP).[6][11] These reduced coenzymes subsequently donate their electrons to the electron transport chain to drive the synthesis of a large amount of ATP via oxidative phosphorylation.[11]

Fatty Acid Synthesis

When cellular energy levels are high (high ATP), Acetyl-CoA is diverted towards anabolic pathways, primarily the synthesis of fatty acids.[12]

-

Transport: As fatty acid synthesis occurs in the cytosol, mitochondrial Acetyl-CoA must first be transported out. It condenses with oxaloacetate to form citrate, which is then transported across the mitochondrial membrane. In the cytosol, citrate is cleaved back into Acetyl-CoA and oxaloacetate by ATP-citrate lyase.[13][14]

-

Carboxylation: The first committed step is the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA, catalyzed by Acetyl-CoA carboxylase (ACC).[5][12]

-

Elongation: The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from Malonyl-CoA to a growing fatty acid chain, with Acetyl-CoA serving as the initial primer.[13][15] This reductive process consumes NADPH.[13]

Cholesterol Synthesis

Acetyl-CoA is the precursor for the synthesis of cholesterol and other isoprenoids via the mevalonate (B85504) pathway.[16][17]

-

HMG-CoA Formation: Two molecules of Acetyl-CoA condense to form acetoacetyl-CoA. A third molecule of Acetyl-CoA then condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[18][19]

-

Mevalonate Synthesis: The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step in cholesterol biosynthesis.[17][20] This step is the primary target for statin drugs, which are used to lower cholesterol levels.[17]

-

Isoprenoid and Cholesterol Formation: Mevalonate is then converted through a series of reactions into activated isoprene (B109036) units, which are polymerized to form squalene (B77637) and, ultimately, cyclized to form cholesterol.[19]

Ketone Body Formation (Ketogenesis)

During prolonged fasting, starvation, or in uncontrolled type 1 diabetes, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from Acetyl-CoA.[21][22]

-

Excess Acetyl-CoA: Large-scale fatty acid oxidation in the liver generates substantial amounts of Acetyl-CoA, which can overwhelm the capacity of the TCA cycle, partly due to the depletion of oxaloacetate for gluconeogenesis.[22]

-

Ketogenesis Pathway: This excess mitochondrial Acetyl-CoA is diverted into ketogenesis. Two molecules of Acetyl-CoA combine to form acetoacetyl-CoA, which is then converted to HMG-CoA. HMG-CoA is subsequently cleaved to produce acetoacetate (B1235776) and Acetyl-CoA.[10][21] Acetoacetate can then be reduced to β-hydroxybutyrate.[10]

-

Alternative Fuel Source: Ketone bodies are released by the liver into the bloodstream and can be used as an alternative energy source by extrahepatic tissues, such as the brain, heart, and skeletal muscle, which can convert them back to Acetyl-CoA for entry into the TCA cycle.[1][9]

Quantitative Data Summary

The concentration and flux of Acetyl-CoA and related metabolites are critical indicators of the cell's metabolic state. Various methods, including HPLC and LC-MS/MS, are used for their quantification.[7][16]

Table 1: Representative Cellular Concentrations of Acyl-CoA Species

| Metabolite | Cellular Concentration Range | Notes |

|---|---|---|

| Acetyl-CoA | ~2-3 fold change with/without acetate (B1210297) supplementation in Acly-/- cells[23] | Varies significantly by compartment (mitochondria vs. cytosol vs. nucleus).[24] |

| HMG-CoA | ~10-40 fold increase with acetate supplementation in Acly-/- cells[23] | Highly sensitive to cytosolic Acetyl-CoA supply.[23] |

| Malonyl-CoA | Largely unaffected by acetate withdrawal in Acly-/- cells[23] | Key regulator of fatty acid oxidation.[14] |

| Succinyl-CoA | Dominant acyl-CoA species in mitochondria under normoxia.[24] | Levels are reduced in mitochondria during hypoxia.[24] |

Table 2: Inhibitor Potency (IC₅₀) Data for Key Acetyl-CoA Pathway Enzymes

| Enzyme | Inhibitor | IC₅₀ | Reference |

|---|---|---|---|

| HMG-CoA Reductase | Pravastatin | 0.026 µM | [18] |

| HMG-CoA Reductase | Fluvastatin | 0.015 µM | [18] |

| HMG-CoA Reductase | Rosuvastatin | 0.007 µM | [18] |

| HMG-CoA Reductase | Atorvastatin | Example data shows inhibition at 100 µM |[18] |

Experimental Protocols

The study of Acetyl-CoA metabolism relies on robust assays to measure the activity of key enzymes. Below are generalized protocols for several critical enzymes.

Citrate Synthase Activity Assay

-

Principle: This colorimetric assay measures the initial enzyme of the TCA cycle. Citrate synthase catalyzes the reaction between Acetyl-CoA and oxaloacetate to form citrate and Coenzyme A with a free thiol group (CoA-SH). This thiol group reacts with 5, 5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.[3][6]

-

Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes to pellet debris and collect the supernatant. Isolated mitochondria can also be used.[4]

-

Procedure (96-well plate format):

-

Prepare a reaction mix containing assay buffer, DTNB, and Acetyl-CoA.

-

Add 1-50 µL of sample to each well and adjust the total volume to 50 µL with assay buffer.

-

Add 50 µL of the reaction mix to each well.

-

Initiate the reaction by adding 10 µL of oxaloacetate solution.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 25°C for 10-40 minutes.[3][4]

-

-

Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve. Enzyme activity is calculated using the molar extinction coefficient of TNB and normalized to the amount of protein in the sample.[3]

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Principle: ACC catalyzes the ATP-dependent carboxylation of Acetyl-CoA to produce Malonyl-CoA, ADP, and inorganic phosphate (B84403) (Pi). The activity of ACC can be determined by measuring the amount of ADP or Pi produced. In one common method, the released phosphate forms a colored complex with a dye reagent, which can be measured at ~635 nm.[2] Alternatively, ADP production can be measured using a coupled enzyme reaction that results in a luminescent or fluorescent signal.[12]

-

Procedure (Phosphate Detection Method):

-

Prepare a reaction mixture containing assay buffer, ATP, NaHCO3, and the sample containing ACC.

-

Pre-incubate the mixture to reaction temperature.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate for a set period.

-

Stop the reaction and add the dye reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 635 nm).

-

Calculate ACC activity by comparing the absorbance to a phosphate standard curve.[2]

-

HMG-CoA Reductase (HMGR) Activity Assay

-

Principle: This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis. HMGR catalyzes the reduction of HMG-CoA to mevalonate, which involves the oxidation of two molecules of NADPH to NADP+. The rate of HMGR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[18][21]

-

Reagent Preparation:

-

Procedure (Inhibitor Screening in 96-well UV plate):

-

Add assay buffer, test inhibitor (e.g., Fluvastatin) at various concentrations, and HMGR enzyme to appropriate wells. Include controls with no inhibitor (enzyme activity) and no enzyme (blank).

-

Add NADPH solution to all wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HMG-CoA solution.

-

Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[21]

-

-

Calculation: Calculate the rate of NADPH consumption (ΔA₃₄₀ / min) from the linear portion of the kinetic curve. Percent inhibition is calculated relative to the no-inhibitor control, and IC₅₀ values can be determined by plotting percent inhibition against inhibitor concentration.[18]

Conclusion

Acetyl-CoA is unequivocally a cornerstone of cellular metabolism, integrating diverse catabolic inputs and directing carbon flux towards either energy liberation or the synthesis of essential biomolecules like fatty acids and sterols. Its central position makes the pathways governing its production and consumption critical points of regulation and attractive targets for therapeutic intervention in metabolic diseases, cancer, and other disorders. A thorough understanding of its roles, supported by robust quantitative and experimental analysis, is essential for advancing research and development in these fields.

References

- 1. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit - Elabscience® [elabscience.com]

- 2. mybiosource.com [mybiosource.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. assaygenie.com [assaygenie.com]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

- 11. assaygenie.com [assaygenie.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

N-acetylcysteine mechanism of action overview

An In-Depth Technical Guide on the Core Mechanisms of Action of N-acetylcysteine

Introduction

N-acetylcysteine (NAC), the N-acetylated derivative of the amino acid L-cysteine, is a compound with a rich history in clinical medicine. Initially recognized for its mucolytic properties in respiratory diseases and established as the standard-of-care antidote for acetaminophen (B1664979) (paracetamol) overdose, its therapeutic potential is now understood to extend far beyond these initial applications.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of its core mechanisms is crucial for harnessing its full potential. NAC's remarkable antioxidant and anti-inflammatory capacities form the biochemical basis for its efficacy across a spectrum of pathologies linked to oxidative stress and inflammation.[1]

This guide provides a technical overview of the multifaceted mechanisms of action of NAC, focusing on its role as a glutathione (B108866) precursor, its direct antioxidant activities, and its complex modulation of critical intracellular signaling pathways.

Primary Mechanism: Cysteine Donor for Glutathione Synthesis

The most profound and widely accepted mechanism of NAC's antioxidant action is its role as an efficient precursor for the synthesis of glutathione (GSH).[4][[“]][6] GSH is the most abundant non-protein thiol in mammalian cells and serves as the master endogenous antioxidant, critical for maintaining cellular redox homeostasis.

Upon administration, NAC is rapidly deacetylated, primarily in the liver, to yield L-cysteine.[7][8] This is a critical step, as cysteine is the rate-limiting amino acid in the synthesis of the GSH tripeptide (γ-glutamyl-cysteinyl-glycine).[6][7] By providing a bioavailable source of cysteine, NAC effectively replenishes or increases intracellular GSH pools, particularly under conditions of oxidative stress where GSH is depleted.[1][4][8] This indirect antioxidant effect is considered its most significant contribution to cellular protection.[6]

Data Presentation: Effect of NAC on Glutathione Levels

| Parameter | Condition | NAC Treatment | Outcome | Reference |

| Glutathione (GSH) | Oxidatively stressed red blood cells | In vitro incubation | Restored 91% of endogenous GSH (compared to 15% for NAC) | [9] |

| Total Antioxidant Capacity (TAC) & GSH | Human clinical trials (meta-analysis) | Oral Supplementation | Significant increase in both TAC and GSH levels | [10] |

| Glutathione (GSH) | Sickle erythrocytes (in vivo) | Oral doses resulting in ~10µM plasma NAC | Partial restoration of glutathione concentrations | [11] |

| Glutathione (GSH) | Asthenoteratozoospermic Men | 600 mg/day for 3 months | Significant increase in seminal plasma GSH levels | [12] |

Experimental Protocol: Measurement of Total Glutathione

A widely used method for quantifying total glutathione (GSH + GSSG) is the DTNB-based enzymatic recycling assay.[13]

Principle: This assay relies on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To measure total glutathione, oxidized glutathione (GSSG) in the sample is first reduced to GSH by glutathione reductase (GR) using NADPH as a cofactor. The newly formed GSH, along with pre-existing GSH, reacts with DTNB. The GSSG produced in this reaction is continuously recycled back to GSH by GR, leading to a signal amplification proportional to the total glutathione concentration.[13]

Detailed Methodology:

-

Sample Preparation:

-

Cells: Harvest 1-5 x 10⁶ cells, wash with ice-cold PBS, and lyse in an assay buffer via sonication or freeze-thaw cycles.[13]

-

Tissue: Homogenize 50-100 mg of tissue in ice-cold assay buffer.[13]

-

Deproteination: Add an equal volume of 5% Sulfosalicylic Acid (SSA) to the lysate/homogenate, incubate on ice for 10 minutes, and centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the glutathione.[13][14]

-

-

Reagent Preparation:

-

Assay Buffer: Typically a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

-

DTNB Solution: 0.6 mM DTNB in Assay Buffer.[13]

-

NADPH Solution: 0.2 mM NADPH in Assay Buffer.[13]

-

Glutathione Reductase Solution: 0.5-1.0 U/mL in Assay Buffer.[13]

-

-

Assay Procedure (96-well plate format):

-

Prepare GSH standards (0-50 µM range) in the same deproteinization buffer as the samples.

-

Add 20 µL of standard or sample supernatant to each well.

-

Prepare a reaction mixture containing DTNB and NADPH solutions. Add ~150 µL to each well.

-

Initiate the reaction by adding ~30 µL of the Glutathione Reductase solution to each well.

-

Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes using a microplate reader. The rate of TNB formation (change in absorbance per minute) is proportional to the total glutathione concentration.

-

Calculate the glutathione concentration in samples by comparing their reaction rates to the standard curve.

-

Direct Antioxidant and Disulfide-Breaking Activity

While its role as a GSH precursor is primary, NAC can also function as a direct antioxidant. This activity is conferred by its free thiol (-SH) group, which can interact with and neutralize various reactive oxygen and nitrogen species (RONS).[1][4][6] However, kinetic data suggest that the reaction rates of NAC with key physiological oxidants like H₂O₂ are relatively low, making this direct scavenging mechanism less significant in vivo compared to its role in GSH synthesis.[[“]][15]

Additionally, the thiol group gives NAC its disulfide-breaking capability. This is the mechanism behind its mucolytic action, where it cleaves disulfide bonds in heavily cross-linked mucus glycoproteins, reducing viscosity.[6][16] This same activity allows NAC to reduce thiolated proteins, such as mercaptoalbumin, releasing free thiols and restoring their antioxidant capacity.[4][16]

References

- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. cymbiotika.com [cymbiotika.com]

- 8. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Acetylsalicylic Acid: A Technical Guide

Introduction

Acetylsalicylic acid, commonly known as aspirin (B1665792), represents a cornerstone in the history of pharmacology and medicine. Its journey from a folk remedy derived from willow bark to a globally synthesized and consumed pharmaceutical is a testament to the evolution of organic chemistry and drug development. This technical guide provides an in-depth exploration of the discovery, synthesis, analysis, and mechanism of action of acetylsalicylic acid, tailored for researchers, scientists, and drug development professionals.

Historical Development

The use of salicylate-rich plants for medicinal purposes dates back to antiquity, with ancient civilizations utilizing willow bark for its analgesic and antipyretic properties.[1][2][3] However, the scientific journey to isolate and refine the active compound began in the 19th century.

Key Milestones in the Discovery and Development of Acetylsalicylic Acid

| Year | Key Event | Scientist(s)/Company | Significance |

| c. 400 BC | Use of willow leaf tea to ease pain. | Hippocrates | Early documented medicinal use of a salicylate-containing plant.[3] |

| 1828 | Isolation of salicin (B1681394) from willow bark. | Johann Buchner | First isolation of the active glycoside from willow bark.[3] |

| 1853 | First synthesis of acetylsalicylic acid. | Charles Frédéric Gerhardt | Achieved by reacting sodium salicylate (B1505791) with acetyl chloride; the compound was impure and unstable.[4] |

| 1859 | Synthesis of salicylic (B10762653) acid. | Hermann Kolbe | Developed a commercially viable method for synthesizing salicylic acid from phenol. |

| 1897 | Synthesis of a pure and stable form of acetylsalicylic acid. | Felix Hoffmann (Bayer) | Acetylated salicylic acid with acetic anhydride (B1165640), creating a form suitable for medicinal use.[2][4] |

| 1899 | Market introduction of "Aspirin". | Bayer | The drug was patented and marketed under the trade name Aspirin.[2][3] |

| 1971 | Discovery of the mechanism of action. | John Vane | Showed that aspirin inhibits the synthesis of prostaglandins (B1171923) by blocking cyclooxygenase (COX) enzymes. |

Synthesis of Acetylsalicylic Acid

The industrial production of acetylsalicylic acid historically involved a two-stage process: the synthesis of salicylic acid followed by its acetylation.

Stage 1: Synthesis of Salicylic Acid (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction, developed in the mid-19th century, became the primary industrial method for synthesizing salicylic acid.

-

Preparation of Sodium Phenoxide: Phenol is treated with a concentrated aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide. The mixture is then dehydrated.

-

Carboxylation: The dry sodium phenoxide is placed in an autoclave and heated to approximately 125°C. Carbon dioxide is then introduced under high pressure (around 100 atm). The reaction is maintained for several hours.

-

Formation of Sodium Salicylate: The sodium phenoxide undergoes electrophilic substitution with carbon dioxide to primarily form sodium salicylate.

-

Acidification: The resulting sodium salicylate is dissolved in water and then acidified with a strong acid, such as sulfuric acid. This protonates the salicylate, causing salicylic acid to precipitate out of the solution.

-

Purification: The crude salicylic acid is then collected by filtration and purified by recrystallization from hot water.

Stage 2: Acetylation of Salicylic Acid

The pivotal step in producing a less irritating form of the drug was the acetylation of the phenolic hydroxyl group of salicylic acid. Felix Hoffmann at Bayer is credited with developing a reliable method in 1897.[2][4]

-

Reaction Setup: A measured quantity of salicylic acid is placed in a flask. An excess of acetic anhydride is added to the flask. A small amount of a strong acid, such as concentrated sulfuric or phosphoric acid, is added as a catalyst.[5][6]

-

Heating: The reaction mixture is heated, likely in a water bath, for a specific period to ensure the completion of the esterification reaction.[5][7]

-

Hydrolysis of Excess Acetic Anhydride: After heating, water is cautiously added to the flask to hydrolyze any unreacted acetic anhydride into acetic acid.

-

Crystallization: The solution is then cooled, often in an ice bath, to induce the crystallization of acetylsalicylic acid.[7][8]

-

Isolation: The crystalline product is collected by vacuum filtration and washed with cold water to remove impurities.[7]

Historical Methods for Purification and Analysis

Ensuring the purity of the synthesized acetylsalicylic acid was crucial for its medicinal use. The primary methods available in the late 19th and early 20th centuries were recrystallization for purification and melting point determination and colorimetric tests for analysis.

Purification by Recrystallization

Recrystallization was the standard method for purifying solid organic compounds.

-

Dissolution: The crude acetylsalicylic acid is dissolved in a minimum amount of a suitable hot solvent, such as aqueous ethanol.[9][10]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly. As the solution cools, the solubility of the acetylsalicylic acid decreases, and it crystallizes out, leaving the more soluble impurities in the solution.[9]

-

Collection: The purified crystals are collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are then dried to remove any residual solvent.

Analytical Techniques

The purity of the final product was assessed using the techniques available at the time.

Historical Analytical Techniques for Acetylsalicylic Acid

| Technique | Principle | Procedure | Interpretation of Results |

| Melting Point Determination | A pure crystalline solid has a sharp, characteristic melting point. Impurities lower and broaden the melting point range. | A small amount of the sample is packed into a capillary tube and heated in a melting-point apparatus (e.g., a Thiele tube). The temperature range over which the substance melts is recorded.[11][12][13] | A sharp melting point close to the known value for pure acetylsalicylic acid (around 135-136°C) indicated high purity.[14] |

| Ferric Chloride Test | Phenols form a colored complex with ferric chloride. Salicylic acid has a phenolic hydroxyl group, while in acetylsalicylic acid, it is acetylated. | A small amount of the sample is dissolved in a suitable solvent (e.g., water or ethanol), and a few drops of ferric chloride solution are added.[15][16][17] | The presence of unreacted salicylic acid (an impurity) would result in a distinct color change (typically violet), while a pure sample of acetylsalicylic acid would show no significant color change.[18] |

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The therapeutic effects of acetylsalicylic acid were not understood at a molecular level until the work of John Vane in 1971. He demonstrated that aspirin inhibits the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[19][20] They are synthesized from arachidonic acid, a fatty acid found in cell membranes. The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to other prostaglandins and thromboxanes.[1][21][22]

Acetylsalicylic acid irreversibly inhibits COX enzymes by acetylating a serine residue in the active site of the enzyme. This prevents arachidonic acid from binding to the enzyme, thereby blocking the production of prostaglandins and thromboxanes. This inhibition of prostaglandin synthesis is the basis for aspirin's anti-inflammatory, analgesic, and antipyretic effects.

Early Clinical Development

Following its synthesis and successful initial testing within Bayer, acetylsalicylic acid, now named Aspirin, underwent further evaluation before its widespread release.

Summary of Early Clinical Findings and Applications

| Therapeutic Area | Early Clinical Observations | Significance |

| Analgesia | Effective in relieving mild to moderate pain, such as headaches and musculoskeletal pain. | Provided a more tolerable alternative to salicylic acid for pain relief. |

| Antipyresis | Demonstrated the ability to reduce fever associated with various illnesses. | Became a standard treatment for fever reduction. |

| Anti-inflammatory | Showed efficacy in reducing inflammation and pain in conditions like arthritis. | Offered a significant therapeutic option for inflammatory disorders. |

Conclusion

The discovery and development of acetylsalicylic acid marked a pivotal moment in the history of medicine and the pharmaceutical industry. The journey from a natural remedy to a chemically synthesized, purified, and globally distributed drug showcases the power of scientific inquiry and technological advancement. The elucidation of its mechanism of action further solidified its place in therapy and opened new avenues for research into anti-inflammatory and anti-platelet agents. This technical guide has provided a comprehensive overview of the key scientific milestones, experimental procedures, and mechanistic understanding that underpin one of the world's most well-known and enduring medications.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. History of aspirin - Wikipedia [en.wikipedia.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 6. people.iitism.ac.in [people.iitism.ac.in]

- 7. web.williams.edu [web.williams.edu]

- 8. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]

- 9. ukessays.com [ukessays.com]

- 10. Preparation and Recrystallisation of Aspirin - 1796 Words | Bartleby [bartleby.com]

- 11. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 12. homepages.uc.edu [homepages.uc.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

- 15. Ferric chloride test - Wikipedia [en.wikipedia.org]

- 16. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 17. byjus.com [byjus.com]

- 18. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 19. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derangedphysiology.com [derangedphysiology.com]

The Core Mechanisms of Protein Acetylation: A Technical Guide for Researchers

An in-depth exploration of the foundational principles, experimental methodologies, and regulatory significance of protein acetylation in cellular signaling and drug development.

Protein acetylation, a ubiquitous and reversible post-translational modification, has emerged as a critical regulator of cellular physiology and pathophysiology. Initially discovered in the context of histone modifications and transcriptional regulation, the scope of acetylation has expanded to encompass thousands of non-histone proteins, influencing a vast array of cellular processes including signal transduction, metabolism, DNA damage repair, and cell division.[1][2] This technical guide provides a comprehensive overview of the core principles of protein acetylation, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.

The Acetylation Machinery: Writers, Erasers, and Readers

The dynamic nature of protein acetylation is orchestrated by the interplay of three key protein families:

-

Lysine (B10760008) Acetyltransferases (KATs): Often referred to as histone acetyltransferases (HATs), these "writer" enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue on a substrate protein.[3][4] This modification neutralizes the positive charge of the lysine residue, which can lead to conformational changes and alterations in protein-protein or protein-DNA interactions.[3]

-

Lysine Deacetylases (KDACs): Also known as histone deacetylases (HDACs), these "eraser" enzymes reverse the action of KATs by removing the acetyl group from lysine residues.[3][5] This process restores the positive charge of the lysine and can revert the functional consequences of acetylation.

-

Bromodomain-containing Proteins: These "reader" proteins specifically recognize and bind to acetylated lysine residues.[6] This interaction is crucial for translating the acetylation mark into downstream biological effects, such as the recruitment of other proteins to a specific cellular location.[7]

The balance between KAT and HDAC activity is tightly regulated and crucial for maintaining cellular homeostasis.[8][9] Dysregulation of this balance is implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making the enzymes of the acetylation machinery attractive targets for therapeutic intervention.[2][10][11]

Key Signaling Pathways Regulated by Protein Acetylation

Protein acetylation plays a pivotal role in a multitude of signaling pathways, modulating the activity and stability of key regulatory proteins.

One of the most well-characterized examples is the acetylation of the tumor suppressor protein p53. In response to cellular stress, such as DNA damage, p53 is acetylated by KATs like p300/CBP and Tip60.[12][13] This acetylation event enhances p53's stability and its DNA-binding affinity, leading to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.[12][14]

The following diagram illustrates the central role of the KAT/HDAC balance in regulating cellular processes.

Caption: The dynamic interplay of KATs and HDACs regulates protein acetylation.

Quantitative Data in Protein Acetylation Research

Quantitative analysis is essential for understanding the dynamics and stoichiometry of protein acetylation. Mass spectrometry-based proteomics has become a powerful tool for the global identification and quantification of acetylation sites.[15]

| Parameter | Typical Range/Value | Significance | Reference |

| Number of Acetylation Sites Identified (per study) | 1,000 - 5,000+ | Demonstrates the widespread nature of acetylation. | [16][17] |

| Stoichiometry of Acetylation | Varies widely (from <1% to >90%) | Indicates the proportion of a protein that is acetylated at a specific site, reflecting the regulatory impact. | [18] |

| HAT/HDAC Inhibitor IC50 Values | nM to µM range | Measures the potency of compounds targeting acetylation enzymes, crucial for drug development. | [19] |

Experimental Protocols for Studying Protein Acetylation

A variety of techniques are employed to detect and characterize protein acetylation. The choice of method depends on the specific research question, from detecting global changes in acetylation to identifying specific sites of modification.

Immunodetection of Acetylated Proteins

Western Blotting is a widely used technique to detect changes in the acetylation status of a specific protein.[20][21]

Protocol:

-

Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve the acetylation state. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated lysine of the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Enrichment of Acetylated Proteins and Peptides

Immunoprecipitation (IP) is used to enrich a specific acetylated protein or the entire acetylome from a complex mixture.[20][21]

Caption: A typical workflow for enriching acetylated proteins via immunoprecipitation.

Protocol:

-

Lysis and Pre-clearing: Prepare cell or tissue lysates as for Western blotting. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody or a protein-specific acetyl-lysine antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis or by using a low pH buffer for mass spectrometry.

Identification and Quantification of Acetylation Sites by Mass Spectrometry

High-resolution mass spectrometry is the gold standard for identifying and quantifying specific acetylation sites on a proteome-wide scale.[15][16][21]

Protocol Overview:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.

-

Immunoaffinity Enrichment of Acetylated Peptides: Use anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides from the complex peptide mixture.[16]

-

Nanoflow Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS): Separate the enriched peptides by nLC and analyze them by tandem mass spectrometry.[16]

-

Data Analysis:

-

Data-Dependent Acquisition (DDA): Use database search engines (e.g., ProteinPilot) to identify acetylated peptides from the MS/MS spectra.[16]

-

Data-Independent Acquisition (DIA/SWATH): For label-free quantification, acquire data in DIA mode and analyze using software like Skyline to determine the relative abundance of acetylated peptides across different samples.[15][16]

-

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Frontiers | The role of protein acetylation in carcinogenesis and targeted drug discovery [frontiersin.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]

- 5. researchgate.net [researchgate.net]

- 6. Histone acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. bosterbio.com [bosterbio.com]

- 8. HATs and HDACs in neurodegeneration: a tale of disconcerted acetylation homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physical and Functional HAT/HDAC Interplay Regulates Protein Acetylation Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of altered protein acetylation in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of protein acetylation in carcinogenesis and targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]

- 13. Protein Acetylation: Histone and Non-Histone Modifications - Creative Proteomics [creative-proteomics.com]

- 14. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]

- 16. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Acetylation Analysis - Creative Proteomics [creative-proteomics.com]

- 21. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]

The Ascending Potency of Acetylated Natural Products: A Technical Guide to Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

The modification of natural products through acetylation has emerged as a powerful strategy in drug discovery, often leading to enhanced biological activity, improved bioavailability, and novel pharmacological profiles. This technical guide delves into the core of exploratory studies on acetylated natural products, providing a comprehensive overview of their enhanced bioactivities, detailed experimental methodologies for their investigation, and visual representations of the underlying molecular pathways.

Enhanced Biological Activities of Acetylated Natural Products

Acetylation, the process of introducing an acetyl functional group onto a molecule, can significantly alter the physicochemical properties of natural products. This modification often increases lipophilicity, which can enhance cell membrane permeability and lead to improved oral bioavailability.[1] The addition of acetyl groups can also influence the interaction of these molecules with their biological targets, resulting in amplified or sometimes entirely new therapeutic effects.

Anticancer Properties

A significant body of research has focused on the enhanced anticancer effects of acetylated flavonoids and terpenoids. Acetylation has been shown to increase the cytotoxicity of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Natural Products and Their Acetylated Derivatives

| Natural Product | Acetylated Derivative | Cancer Cell Line | IC50 (Natural Product) (µM) | IC50 (Acetylated Derivative) (µM) | Fold Change | Reference |

| Quercetin | 5Ac-Q | MDA-MB-231 | 24.3 | 17.4 | 1.40 | [2][3] |

| Quercetin | 5Ac-Q | HCT-116 | 23.45 | 15.66 | 1.50 | [2] |

| Quercetin | 5Ac-Q | HepG2 | 28.16 | 15.5 | 1.82 | [2] |

| Kaempferol | 4Ac-K | MDA-MB-231 | 46.7 | 33.6 | 1.39 | [2][3] |

| Kaempferol | 4Ac-K | HCT-116 | 34.85 | 28.53 | 1.22 | [2] |

| Kaempferol | 4Ac-K | HepG2 | 33.38 | 23.2 | 1.44 | [2] |

| Myricetin | 6Ac-M | MDA-MB-231 | 27.2 | 50.9 | -0.53 | [2][3] |

| Apigenin | 3Ac-A | MDA-MB-231 | 27.1 | 31.1 | -0.15 | [2][3] |

| Luteolin | 4Ac-L | MDA-MB-231 | 12.9 | 20.2 | -0.36 | [2][3] |

| Berberine | 9-O-acetyl-berberine | HL-60 | >50 | 0.7 | >71 | |

| Sarcovagine D | 3-O-acetylveralkamine | SMMC-7721, MCF-7, HL60, SW480, A549 | 0.96–16.69 | Not specified | - | [4] |

Note: A fold change greater than 1 indicates enhanced activity of the acetylated derivative. A negative fold change indicates reduced activity.

Anti-inflammatory Properties

Acetylation has also been demonstrated to enhance the anti-inflammatory effects of natural products, particularly terpenoids. This is often attributed to the increased ability of the acetylated compounds to modulate inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Terpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Nepetoidin B (a terpenoid) | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 19.2 | [5] |

| Bracteanolide C (a terpenoid) | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 18.8 | [5] |

| Poricoic acid A | Nitric Oxide Inhibition (LPS-activated cells) | 18.12 | [6] |

| Poricoic acid B | Nitric Oxide Inhibition (LPS-activated cells) | >40 µg/mL | [6] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the study of acetylated natural products.

General Protocol for Acetylation of Natural Products

This protocol describes a common method for the acetylation of hydroxyl groups in natural products using acetic anhydride (B1165640) and pyridine (B92270).[7][8][9][10]

Materials:

-

Natural product containing hydroxyl groups

-

Anhydrous pyridine

-

Acetic anhydride

-

Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the natural product (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5 to 2.0 equivalents per hydroxyl group) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a small amount of methanol to consume excess acetic anhydride.

-

Remove the pyridine and other volatile components by rotary evaporation. Co-evaporate with toluene several times to ensure complete removal of pyridine.

-

Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure acetylated natural product.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11][12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (acetylated and non-acetylated natural products) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[2][14][15][16][17]

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4 °C.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[1][18][19][20][21]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds and the positive control to different groups of rats (typically via oral or intraperitoneal route) 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of acetylated natural products often involves elucidating their effects on key cellular signaling pathways. Graphviz, a graph visualization software, can be used to create clear diagrams of these pathways and experimental workflows.

Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

References

- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth. | MDPI [mdpi.com]

- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Core Principles of Acetyl Group Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl group transfer reactions, fundamental to cellular physiology, are intricate processes that play a pivotal role in regulating a vast array of biological functions. These reactions, catalyzed by a class of enzymes known as acetyltransferases, involve the transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to a recipient molecule. The consequences of this seemingly simple modification are profound, influencing everything from gene expression and metabolism to cell signaling and DNA repair. Conversely, the removal of acetyl groups, mediated by deacetylases, ensures a dynamic and tightly regulated equilibrium. This technical guide provides an in-depth exploration of the core principles governing acetyl group transfer reactions, with a focus on the key enzymes, reaction mechanisms, and their broad biological significance. Furthermore, it offers detailed experimental protocols for studying these reactions and presents quantitative data to facilitate comparative analysis.

Core Principles of Acetyl Group Transfer

The transfer of an acetyl group is a cornerstone of post-translational modification and metabolic regulation. This process is governed by the interplay of several key components: the acetyl group donor, the acetyltransferase enzymes, the acceptor substrates, and the deacetylase enzymes that reverse the modification.

The Central Role of Acetyl-CoA

Acetyl-coenzyme A (acetyl-CoA) is the primary donor of acetyl groups in the majority of biological acetylation reactions.[1] It is a central metabolite, situated at the crossroads of carbohydrate, lipid, and amino acid metabolism.[1][2] The acetyl group is linked to coenzyme A via a high-energy thioester bond.[1] The hydrolysis of this bond is highly exergonic, providing the thermodynamic driving force for the transfer of the acetyl group to an acceptor molecule.[1] The availability of acetyl-CoA is tightly linked to the metabolic state of the cell, making protein acetylation a mechanism for sensing and responding to cellular energy levels.[3]

Key Enzymes: Acetyltransferases and Deacetylases

The transfer of acetyl groups is catalyzed by a large and diverse superfamily of enzymes known as acetyltransferases . When the acceptor molecule is a histone protein, these enzymes are referred to as histone acetyltransferases (HATs) .[4] However, many of these enzymes also acetylate non-histone proteins, and are more broadly termed lysine (B10760008) acetyltransferases (KATs) .[5] These enzymes are crucial for a multitude of cellular processes, including the regulation of gene transcription.[6] By transferring an acetyl group to the ε-amino group of lysine residues on histone tails, HATs neutralize the positive charge, which is thought to weaken the interaction between histones and DNA. This leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery and generally promoting gene activation.[6][7]